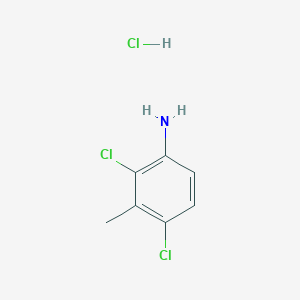

(2,4-Dichloro-3-methylphenyl)amine hydrochloride

Description

BenchChem offers high-quality (2,4-Dichloro-3-methylphenyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dichloro-3-methylphenyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-3-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGZBIIHDPPDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,4-Dichloro-3-methylphenyl)amine Hydrochloride (CAS 1255717-90-8): A Comprehensive Technical Guide

Executive Summary

(2,4-Dichloro-3-methylphenyl)amine hydrochloride (CAS 1255717-90-8) is a highly specialized halogenated aniline derivative utilized extensively as a pharmacophore building block and agrochemical intermediate[1][2]. By isolating and utilizing the compound as a hydrochloride salt rather than its free base form (CAS 19853-79-3), chemists achieve superior oxidative stability and enhanced solubility profiles for complex synthetic workflows[3]. This guide explores the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols for utilizing this compound in advanced drug development.

Physicochemical Profiling & Structural Causality

The free base, 2,4-dichloro-3-methylaniline, is notoriously susceptible to air oxidation, often degrading into azo compounds and polymeric species during long-term storage. Converting the free amine into its hydrochloride salt protonates the nitrogen atom, withdrawing electron density and rendering it unreactive towards atmospheric oxygen[1]. This causality dictates why the HCl salt is the preferred reagent in industrial scale-up and precision synthesis.

Table 1: Key Physicochemical Properties

| Property | Value (Salt Form) | Value (Free Base) |

| CAS Number | 1255717-90-8[1] | 19853-79-3[3] |

| Molecular Formula | C7H8Cl3N[1] | C7H7Cl2N[3] |

| Molecular Weight | 212.5 g/mol [1] | 176.04 g/mol [3] |

| Exact Mass | 210.97 g/mol [4] | 174.99 g/mol [3] |

| Topological Polar Surface Area | 26 Ų[4] | 26 Ų[3] |

| Hydrogen Bond Donors | 2[1] | 1[5] |

Note: The di-chloro substitution pattern at the 2- and 4-positions provides significant steric hindrance and lipophilicity, which are critical for target binding in biological systems.

Synthetic Pathways & Mechanistic Insights

The synthesis of the free base typically begins with the nitration of 2,6-dichlorotoluene to yield the intermediate 2,6-dichloro-3-nitrotoluene (CAS 29682-46-0)[6][7]. This nitroaromatic compound is subsequently reduced to the corresponding aniline. Historically, Béchamp reduction utilizing iron filings and glacial acetic acid has been highly effective for this transformation[8]. The resulting 2,4-dichloro-3-methylaniline is then dissolved in an anhydrous organic solvent and treated with HCl gas to precipitate the stable hydrochloride salt[1][3].

Figure 1: Synthetic route from 2,6-dichlorotoluene to the hydrochloride salt.

Applications in Drug Development & Agrochemicals

The unique steric and electronic profile of the 2,4-dichloro-3-methylphenyl moiety makes it an invaluable structural motif:

-

Pharmaceuticals: The compound is utilized in the synthesis of bradykinin antagonists and 3-(pyrrol-1-yl)phenylmethyl esters[9][10]. The rigid geometry imposed by the ortho- and para-chlorine atoms restricts the rotational freedom of the aniline bond, locking the resulting drug molecule into an active conformation that enhances target receptor affinity.

-

Agrochemicals: It serves as a vital precursor in the synthesis of insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates[2][11]. The lipophilicity imparted by the halogens facilitates the penetration of the insecticide through the chitinous exoskeleton of pests.

Experimental Protocols: In Situ Free-Basing and Amide Coupling

When utilizing (2,4-dichloro-3-methylphenyl)amine hydrochloride in nucleophilic acyl substitution reactions—such as the synthesis of N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide[12]—the salt must be neutralized in situ. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Methodology

-

Preparation and Deprotonation: Suspend 1.0 equivalent of (2,4-dichloro-3-methylphenyl)amine hydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.5 equivalents of Triethylamine (TEA).

-

Causality: The first 1.0 equivalent of TEA neutralizes the HCl salt to liberate the nucleophilic free amine. The remaining 1.5 equivalents serve as an acid scavenger for the HCl generated during the subsequent acyl substitution, preventing the reaction from stalling due to amine protonation[12].

-

-

Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of diphenylacetyl chloride dropwise over 15 minutes.

-

Causality: Cooling mitigates exothermic side reactions and minimizes the hydrolysis of the highly reactive acyl chloride by any adventitious moisture.

-

-

Self-Validation (Reaction Monitoring): Allow the reaction to warm to room temperature and stir for 2 hours. Validate the reaction progress via Thin-Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.

-

Validation Metric: The disappearance of the highly polar free amine spot (which streaks near the baseline) and the emergence of a new, higher

spot (the amide) confirms reaction completion. If the amine persists, add an additional 0.1 eq of the acyl chloride.

-

-

Workup and Purification: Quench the reaction with saturated aqueous

. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine and TEA) and brine. Dry over anhydrous

Figure 2: Mechanism of amide coupling using the hydrochloride salt precursor.

References

-

Title: PubChem Compound Summary for CID 88282, 2,4-Dichloro-m-toluidine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

- Title: Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates (US4238505A)

- Title: 3-(pyrrol-1-yl)phenylmethyl esters and intermediates (EP0062659A1)

-

Title: PubChem Compound Summary for CID 97155, 1,3-Dichloro-2-methyl-4-nitrobenzene Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. US4238505A - Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates - Google Patents [patents.google.com]

- 3. 2,4-Dichloro-m-toluidine | C7H7Cl2N | CID 88282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. aablocks.com [aablocks.com]

- 6. 2,6-DICHLORO-3-NITROTOLUENE | 29682-46-0 [chemicalbook.com]

- 7. 2,6-Dichloro-3-nitrotoluene, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. EP0062659A1 - 3-(pyrrol-1-yl)phenylmethyl esters and intermediates - Google Patents [patents.google.com]

- 9. EP0062659A1 - 3-(pyrrol-1-yl)phenylmethyl esters and intermediates - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US4238505A - Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates - Google Patents [patents.google.com]

- 12. N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide | Benchchem [benchchem.com]

Technical Guide: 2,4-Dichloro-3-methylaniline (Free Base vs. Hydrochloride Salt)

Executive Summary

2,4-Dichloro-3-methylaniline (CAS: 19853-79-3), also known as 2,4-dichloro-m-toluidine, is a specialized aromatic amine intermediate used primarily in the synthesis of high-value agrochemicals (pyrethroid insecticides) and pharmaceuticals (bradykinin antagonists).[1][2][3][4]

This guide provides a comparative technical analysis of the Free Base and its Hydrochloride (HCl) Salt . While the free base is the primary form for organic synthesis reactions (acylation, alkylation), the hydrochloride salt is often generated for purification, storage stability, or aqueous solubility purposes.

Key Distinction Matrix

| Feature | Free Base (Neutral) | Hydrochloride Salt (Ionic) |

| CAS Number | 19853-79-3 | Not widely listed (Custom synthesis) |

| State | Crystalline Solid (Needles) | Crystalline Powder |

| Solubility | Lipophilic (Chloroform, Ethanol, Toluene) | Hydrophilic (Water, Methanol) |

| Stability | Prone to oxidation (darkens over time) | Enhanced oxidative stability |

| Primary Use | Nucleophile in organic synthesis | Storage form; Aqueous formulation |

Physicochemical Profile

The following data consolidates experimental values from patent literature and standard chemical properties for aniline derivatives.

Comparative Properties Table

| Property | Free Base (C₇H₇Cl₂N) | Hydrochloride Salt (C₇H₇Cl₂N·HCl) |

| Molecular Weight | 176.04 g/mol | 212.50 g/mol |

| Melting Point | 54°C – 57.5°C [1][2] | >200°C (Decomposes) [Predicted] |

| Appearance | White to off-white needles | White to grayish crystalline powder |

| pKa (Conjugate Acid) | ~2.0 – 3.0 (Weakly basic due to Cl withdrawal) | N/A (Already protonated) |

| LogP (Octanol/Water) | ~3.2 (Highly Lipophilic) | < 0 (Hydrophilic) |

| Hygroscopicity | Low | Moderate to High (Desiccant required) |

Technical Insight: The presence of two chlorine atoms on the benzene ring significantly reduces the basicity of the amino group via electron withdrawal (inductive effect). Consequently, the HCl salt may hydrolyze in water if the pH is not maintained below the pKa.

Synthesis & Production Workflows

The synthesis of 2,4-dichloro-3-methylaniline typically proceeds via the reduction of nitro-precursors. The salt form is rarely the primary synthetic output but is generated downstream for isolation.

Synthesis of Free Base (Reduction Route)

Precursor: 2,6-dichloro-3-nitrotoluene Reagents: Stannous Chloride (SnCl₂), Conc. HCl, Ethanol.[4][5]

Protocol:

-

Dissolution: Dissolve 0.24 mol of 2,6-dichloro-3-nitrotoluene in 125 mL ethanol.

-

Reduction: Add a solution of 1.0 mol SnCl₂ in 250 mL concentrated HCl.

-

Reflux: Heat the mixture to reflux for 1 hour. Monitor TLC for disappearance of the nitro compound.

-

Neutralization: Cool to ambient temperature. Basify carefully with NaOH solution to pH > 10.

-

Extraction: Extract the liberated free base into chloroform or ethyl acetate.

-

Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from toluene-hexane to obtain white needles (MP: 56-57.5°C) [2].

Conversion to Hydrochloride Salt

Objective: To stabilize the amine for long-term storage or purify it from non-basic impurities.

Protocol:

-

Solvation: Dissolve the purified free base in anhydrous diethyl ether or 2-propanol.

-

Acidification: Slowly bubble dry HCl gas through the solution, or add 4M HCl in dioxane dropwise at 0°C.

-

Precipitation: The white HCl salt will precipitate immediately.

-

Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold ether to remove excess acid.

-

Drying: Dry under vacuum over P₂O₅ to remove trace moisture.

Visual Workflow (DOT Diagram)

Caption: Synthetic pathway from nitro-precursor to free base and subsequent conversion to hydrochloride salt.

Stability & Handling

Oxidation Risks (Free Base)

Anilines are electron-rich (even with chlorines) and susceptible to air oxidation, leading to the formation of colored impurities (azo compounds or quinones).

-

Observation: White crystals turn brown/red upon exposure to air and light.

-

Prevention: Store under nitrogen or argon atmosphere in amber vials.

Hydrolysis Risks (HCl Salt)

Because 2,4-dichloro-3-methylaniline is a weak base, its conjugate acid (the salt) is relatively acidic.

-

Aqueous Stability: In water, the salt exists in equilibrium. If the solution is diluted significantly or the pH is raised, the free base may precipitate out as an oil or solid.

-

Hygroscopicity: The salt can absorb atmospheric moisture, leading to clumping and hydrolysis. Store in a desiccator.

Applications in Drug & Agrochemical Development[6][7]

The selection between free base and salt is dictated by the specific stage of development.

Agrochemical Synthesis (Insecticides)

The free base is the standard nucleophile used to synthesize Pyrethroids and Biphenyl-based insecticides .

-

Mechanism: The aniline nitrogen attacks acid chlorides or alkyl halides.

-

Example: Reaction with cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride to form amide-linked insecticides [2].

Pharmaceutical Intermediates

Used in the synthesis of Bradykinin Antagonists [3].

-

Role: Provides a lipophilic, metabolically stable scaffold due to the halogenation blocking metabolic hotspots on the ring.

-

Form Selection: The free base is used for the coupling reaction; the final drug substance is often converted to a salt (e.g., mesylate or hydrochloride) only at the very end of the synthesis to improve bioavailability.

Decision Logic for Researchers

Caption: Decision tree for selecting the appropriate chemical form based on experimental requirements.

Analytical Characterization

To verify the identity of the specific isomer (distinguishing from 2,4-dichloro-6-methylaniline), NMR is the definitive tool.

| Method | Free Base Signature | HCl Salt Signature |

| ¹H NMR (CDCl₃) | NH₂ Peak: Broad singlet ~3.5-4.0 ppm.Aromatic: Distinct coupling patterns for H-5 and H-6.Methyl: Singlet ~2.4 ppm. | NH₃⁺ Peak: Broad singlet >8.0 ppm (often exchanged/invisible in D₂O).Shift: Aromatic protons shift downfield due to positive charge. |

| HPLC | Retention time varies by pH. At pH > 7, elutes as neutral (longer RT). | At pH < 3, elutes as cation (shorter RT on C18). |

| IR Spectroscopy | Doublet ~3300-3400 cm⁻¹ (N-H stretch). | Broad band ~2800-3000 cm⁻¹ (N-H⁺ stretch). |

References

-

Molaid Chemicals. (n.d.). 2,4-Dichloro-3-methylaniline Properties and Reaction Info. Retrieved from

-

Engel, J. F. (1980). United States Patent US4238505A: Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates. Google Patents. Retrieved from

-

Fujisawa Pharmaceutical Co. (1995). European Patent Application EP0653422: Bradykinin antagonists. Google Patents. Retrieved from

-

PubChem. (2025).[6] 2,4-Dichloro-3-methylaniline (Compound Summary). National Library of Medicine. Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2-氯-3-甲基乙酰苯胺 - CAS号 56961-87-6 - 摩熵化学 [molaid.com]

- 4. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]

- 5. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 6. 2,3-dichloro-N-methylaniline hydrochloride | C7H8Cl3N | CID 45791721 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2,4-Dichloro-3-methylphenyl)amine HCl solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of (2,4-Dichloro-3-methylphenyl)amine HCl

Introduction: The Critical Role of Solubility

(2,4-Dichloro-3-methylphenyl)amine hydrochloride is a substituted aniline derivative. As with many chlorinated aromatic amines, it serves as a potential building block in the synthesis of more complex molecules in pharmaceuticals, agrochemicals, and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely a physical characteristic; it is a cornerstone of its developability and application. Solubility dictates bioavailability, impacts formulation strategies, influences reaction kinetics in synthetic chemistry, and is a critical parameter for designing purification processes.

This guide provides a comprehensive technical overview of the solubility of (2,4-Dichloro-3-methylphenyl)amine HCl. While specific quantitative solubility data for this compound is not widely published, this document will equip the research professional with the necessary theoretical framework to predict its behavior and a detailed, field-proven experimental protocol to determine its solubility accurately in aqueous and organic solvents.

Physicochemical Properties & Molecular Structure Analysis

A molecule's structure is the primary determinant of its solubility. (2,4-Dichloro-3-methylphenyl)amine HCl is the hydrochloride salt of the free amine, 2,4-Dichloro-3-methylaniline. This distinction is crucial for understanding its properties.

| Property | (2,4-Dichloro-3-methylphenyl)amine HCl | 2,4-Dichloro-3-methylaniline (Free Amine) |

| Molecular Formula | C₇H₈Cl₃N[1][2] | C₇H₇Cl₂N[3][4] |

| Molecular Weight | 212.50 g/mol [1][2] | 176.04 g/mol [4] |

| Physical Form | Solid[1] | Solid[3] |

| General Character | Ionic Salt, Polar | Covalent, Moderately Polar |

The Decisive Impact of Hydrochloride Salt Formation

The transformation of the free amine into its hydrochloride salt is the single most important factor governing its solubility, particularly in water. The free amine is a moderately polar molecule, but its solubility in water is limited. By reacting the basic nitrogen atom of the amine with hydrochloric acid, a proton (H⁺) is transferred to the nitrogen, forming a positively charged ammonium cation, while the chloride ion (Cl⁻) serves as the counter-ion.

This conversion from a covalent molecule to an ionic salt (a process of protonation) dramatically increases the compound's polarity. The resulting charged species can participate in strong ion-dipole interactions with polar solvent molecules like water, leading to a significant enhancement in aqueous solubility.[5]

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

-

(2,4-Dichloro-3-methylphenyl)amine HCl (purity >99%)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath or equivalent temperature-controlled agitator

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert) [6]* High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of (2,4-Dichloro-3-methylphenyl)amine HCl to a glass vial. An amount sufficient to ensure a solid phase remains after equilibration is crucial. A 5-fold excess over the estimated solubility is a good starting point. [7] * Add a precise, known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent.

-

-

Equilibration (Trustworthiness Checkpoint):

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a prolonged period. A typical duration is 24 to 72 hours. [6] * Causality: This extended agitation is critical to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. [8] * Self-Validation: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). If the measured concentrations from the later time points are consistent, it provides confidence that equilibrium has been achieved. [7][9]

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker.

-

Allow the vials to stand at the same constant temperature to let the undissolved solid settle.

-

Centrifuge the vials to pellet the remaining solid material.

-

Causality: This step ensures a clear separation between the saturated liquid phase and the excess solid phase. [10] * Carefully withdraw an aliquot of the clear supernatant using a pipette and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Causality: Filtration removes any fine particulate matter that could otherwise lead to an overestimation of the solubility. [6]The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane. [10]

-

-

Quantification and Data Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of (2,4-Dichloro-3-methylphenyl)amine HCl. [6][10] * Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Report the final solubility as the mean ± standard deviation of the replicate measurements, specifying the solvent and the temperature. Common units are mg/mL or mol/L. [6]

-

Conclusion

(2,4-Dichloro-3-methylphenyl)amine HCl, as an ionic salt, is predicted to be highly soluble in water and polar protic solvents, with decreasing solubility in polar aprotic and nonpolar organic solvents. This technical guide provides the essential theoretical framework for understanding and predicting this behavior. More importantly, it details the gold-standard shake-flask method, offering researchers a trustworthy and reproducible protocol to generate precise quantitative solubility data. By following this robust experimental design, scientists in chemical research and drug development can obtain the high-quality data necessary to advance their projects with confidence.

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.). BenchChem.

-

Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3154-61. Retrieved March 7, 2026, from [Link]

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

-

Solubility equilibrium. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. Retrieved March 7, 2026, from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved March 7, 2026, from [Link]

- Shake-Flask Solubility Assay. (n.d.). Enamine.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved March 7, 2026, from [Link]

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (n.d.). BenchChem.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Test of Amine & Amide - Hydrochloric Acid. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

-

2,4-Dichloro-3-methylaniline. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved March 7, 2026, from [Link]

-

2,4-Dichloro-3-methylaniline. (n.d.). AA Blocks. Retrieved March 7, 2026, from [Link]

-

2,4-Dichloro-N-methylaniline 97. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

- Description and Solubility / Reference Tables. (2012). First Supplement to USP 35–NF 30.

-

2,3-dichloro-N-methylaniline hydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

2,4-Dichloro-N-methylaniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

methylamine hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

-

Solubility of Organic Compounds. (2023). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

hydroxylammonium chloride. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. (2,4-Dichloro-3-methylphenyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 2,4-Dichloro-3-methylaniline | 19853-79-3 [sigmaaldrich.com]

- 4. aablocks.com [aablocks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2,4-dichloro-3-methylaniline pKa and physical characteristics

Technical Whitepaper: Physicochemical Profiling & Characterization of 2,4-Dichloro-3-methylaniline

Executive Summary

2,4-Dichloro-3-methylaniline (CAS 19853-79-3) is a highly specialized halogenated aniline derivative serving as a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs).[1][2][3][4] Its unique substitution pattern—featuring a methyl group sterically crowded between two chlorine atoms—imparts distinct physicochemical properties that differ significantly from its isomers.[1] This guide provides an authoritative analysis of its pKa, physical characteristics, and synthesis, establishing a baseline for its use in high-precision chemical applications.[1]

Chemical Identity & Structural Analysis

| Parameter | Details |

| IUPAC Name | 2,4-Dichloro-3-methylaniline |

| Common Synonyms | 2,4-Dichloro-m-toluidine; 3-Amino-2,6-dichlorotoluene |

| CAS Registry Number | 19853-79-3 |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| SMILES | CC1=C(C=CC(=C1Cl)N)Cl |

Structural Commentary: The molecule features an aniline core with chlorine atoms at the ortho (2-) and para (4-) positions relative to the amino group.[1] A methyl group is positioned at the meta (3-) position.[1] This specific arrangement creates a "buttressing effect," where the methyl group is sterically compressed between the two bulky chlorine atoms.[1] This steric congestion influences the planarity of the amino group and, consequently, its conjugation with the aromatic ring, subtly altering its basicity compared to less crowded isomers.[1]

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models validated against structural analogs.

Table 1: Physical Constants

| Property | Value | Source/Method |

| Physical State | Crystalline Solid | Experimental |

| Appearance | White to off-white needles | Experimental |

| Melting Point | 56.0 – 57.5 °C | Experimental [1] |

| Boiling Point | ~259 °C (Predicted) | Computed (760 mmHg) |

| Density | 1.334 g/cm³ | Predicted |

| LogP (Lipophilicity) | 3.20 | Predicted (Consensus) |

| Solubility | Soluble in EtOH, CHCl₃, DMSO; Insoluble in water | Experimental |

pKa Analysis: Basicity & Electronic Effects

The pKa of 2,4-dichloro-3-methylaniline is a critical parameter for optimizing extraction protocols and understanding its reactivity in nucleophilic substitutions.[1]

-

Experimental Context:

-

Aniline: pKa ~4.6[1]

-

2,4-Dichloroaniline: pKa ~2.05 (Significant drop due to electron-withdrawing Cl atoms).[1]

-

Effect of 3-Methyl Group: The methyl group is electron-donating (+I effect), which typically raises basicity.[1] However, in this scaffold, the methyl group is flanked by chlorines.[1] While it provides a slight increase in electron density to the ring, the dominant effect remains the strong electron withdrawal from the ortho and para chlorines.[1]

-

Net Result: The compound is a very weak base , only slightly more basic than 2,4-dichloroaniline.[1] It will remain unprotonated (neutral) at physiological pH (7.[1]4) and requires strong acid (pH < 1) to fully protonate.[1]

-

Figure 1: Structural logic flow demonstrating the shift in basicity (pKa) from aniline to the target compound.

Synthesis & Manufacturing Routes

The synthesis of 2,4-dichloro-3-methylaniline is non-trivial due to the need to control regioselectivity during chlorination.[1]

Method A: Reduction of Nitro Precursor (Laboratory Scale)

This is the most reliable method for high-purity synthesis, avoiding isomer mixtures.[1]

-

Reagents: Stannous chloride (SnCl₂) in concentrated HCl/Ethanol.

-

Conditions: Reflux for 1 hour.

-

Workup: Basification with NaOH, extraction with chloroform, and recrystallization from toluene-hexane.

-

Yield: High (>80%).

Method B: Chlorination of m-Toluidine (Industrial Route)

-

Protection: Acetylation of m-toluidine to form 3-methylacetanilide.[1]

-

Chlorination: Reaction with Cl₂ or sulfuryl chloride.[1] The acetamido group directs para (position 4) and ortho (position 2).[1]

-

Deprotection: Acid hydrolysis to yield the free amine.[1]

-

Challenge: Requires careful separation from the 2,6-dichloro isomer.

Analytical Characterization

To validate the identity of 2,4-dichloro-3-methylaniline, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 2.30 - 2.45 ppm (Singlet, 3H): Methyl group attached to the aromatic ring.[1]

-

δ 3.80 - 4.20 ppm (Broad Singlet, 2H): Amine protons (-NH₂).[1]

-

δ ~6.50 - 7.20 ppm (Two Doublets, 2H): The aromatic protons at positions 5 and 6 are adjacent (ortho coupling, J ≈ 8-9 Hz).[1] This splitting pattern distinguishes it from isomers where protons might be meta (singlets) to each other.[1]

-

HPLC Purity Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Aromatic absorption) and 210 nm.[1]

-

Retention Time: Expect elution later than aniline due to high lipophilicity (LogP 3.2).[1]

Handling & Safety (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

Precautionary Measures:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening) over time.[1]

References

-

United States Patent 4238505. Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates.[1] (1980).[1] Example 19A: Preparation of 2,4-dichloro-3-methylaniline. Link

-

PubChem Compound Summary. 2,4-Dichloro-3-methylaniline (CID 88282).[1] National Center for Biotechnology Information.[1] Link[1]

-

ChemicalBook. 2,4-Dichloroaniline Properties & 2,4-Dichloro-3-methylaniline Data.Link[1]

-

ECHEMI. 2,4-Dichloro-3-methylbenzenamine Physical Properties.Link

Sources

- 1. 2,4-Dichloro-m-toluidine | C7H7Cl2N | CID 88282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 95-74-9|2-Chloro-4-aminotoluene|BLD Pharm [bldpharm.com]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

- 6. US4238505A - Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates - Google Patents [patents.google.com]

- 7. m-Toluidine synthesis - chemicalbook [chemicalbook.com]

- 8. EP0062659A1 - 3-(pyrrol-1-yl)phenylmethyl esters and intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to (2,4-Dichloro-3-methylphenyl)amine hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-3-methylphenyl)amine hydrochloride, a substituted aniline derivative, is a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the phenyl ring, offers a versatile scaffold for the development of novel molecules in the pharmaceutical and agrochemical industries. The presence of the amine group provides a reactive handle for a wide array of chemical transformations, while the chlorine and methyl substituents influence the molecule's steric and electronic properties, which can be strategically exploited in the design of target compounds with specific biological activities. This guide provides a comprehensive overview of the synthesis, analytical characterization, potential applications, and safe handling of (2,4-Dichloro-3-methylphenyl)amine hydrochloride, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their work.

Chemical Properties and Identification

| Property | Value | Source |

| Chemical Name | (2,4-Dichloro-3-methylphenyl)amine hydrochloride | [1] |

| CAS Number | 1255717-90-8 | [1] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.50 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | IVGZBIIHDPPDST-UHFFFAOYSA-N | |

| SMILES | ClC1=C(C)C(Cl)=CC=C1N.[H]Cl |

Synthesis of (2,4-Dichloro-3-methylphenyl)amine hydrochloride

The synthesis of (2,4-Dichloro-3-methylphenyl)amine hydrochloride can be approached through a multi-step process, typically starting from a readily available substituted toluene derivative. A plausible and efficient synthetic route involves the nitration of 2,4-dichloro-1-methylbenzene, followed by the reduction of the resulting nitro compound to the corresponding aniline, and finally, formation of the hydrochloride salt. The causality behind this experimental choice lies in the well-established and high-yielding nature of electrophilic aromatic nitration and subsequent nitro group reduction reactions.

Step 1: Nitration of 2,4-Dichloro-1-methylbenzene

The initial step involves the electrophilic nitration of 2,4-dichloro-1-methylbenzene. The directing effects of the substituents on the aromatic ring are crucial here. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The nitration is expected to occur at the position most activated by the methyl group and least deactivated by the chlorine atoms.

Protocol:

-

To a stirred solution of 2,4-dichloro-1-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration.

-

The crude product, 1,5-dichloro-2-methyl-3-nitrobenzene, is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1,5-Dichloro-2-methyl-3-nitrobenzene

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction and the desired purity. Catalytic hydrogenation or reduction with metals in acidic media are common choices.

Protocol (using Tin(II) Chloride):

-

The crude 1,5-dichloro-2-methyl-3-nitrobenzene is dissolved in a suitable solvent such as ethanol or acetic acid.

-

An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, followed by the slow addition of concentrated hydrochloric acid with stirring.

-

The reaction mixture is then heated to reflux for several hours until the reduction is complete (monitored by TLC).

-

After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution to precipitate the tin salts.

-

The product, 2,4-dichloro-3-methylaniline, is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aniline. Purification can be achieved by column chromatography or distillation.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free aniline to its hydrochloride salt, which often improves its stability and handling properties.

Protocol:

-

The purified 2,4-dichloro-3-methylaniline is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane.

-

A solution of hydrogen chloride in diethyl ether or anhydrous hydrogen chloride gas is then slowly added or bubbled through the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold, dry diethyl ether, and dried under vacuum to yield (2,4-Dichloro-3-methylphenyl)amine hydrochloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,4-dichloro-3-methylaniline would be expected to show a singlet for the methyl protons (around 2.3-2.5 ppm), a broad singlet for the amine protons (which can be exchangeable with D₂O), and two doublets in the aromatic region corresponding to the two aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the four aromatic carbons with distinct chemical shifts due to the substitution pattern, and the two ipso-carbons attached to the chlorine atoms.

Note: The chemical shifts in the hydrochloride salt will be slightly different due to the protonation of the amine group, which will cause a downfield shift of adjacent protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dichloro-3-methylaniline would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibrations would be visible in the fingerprint region, typically below 800 cm⁻¹. For the hydrochloride salt, the N-H stretching bands would be broadened and shifted to lower wavenumbers due to the formation of the ammonium ion.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For 2,4-dichloro-3-methylaniline, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.

Applications in Research and Drug Development

Substituted anilines, particularly halogenated ones, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. (2,4-Dichloro-3-methylphenyl)amine hydrochloride serves as a versatile building block for introducing the 2,4-dichloro-3-methylphenyl moiety into larger, more complex structures.

Sources

2,4-Dichloro-3-methylaniline: A Strategic Warhead Module for PROTAC Design

This guide provides an in-depth technical analysis of 2,4-Dichloro-3-methylaniline (CAS 19853-79-3) as a strategic building block in the synthesis of Targeted Protein Degraders (TPDs), specifically PROTACs (Proteolysis Targeting Chimeras).

Executive Summary & Chemical Profile

2,4-Dichloro-3-methylaniline is a highly functionalized aniline derivative employed as a warhead precursor in drug discovery. In the context of Targeted Protein Degradation (TPD), it serves as the primary "anchor" for synthesizing ligands that target hydrophobic pockets in proteins of interest (POI), particularly kinases, ion channels, and nuclear receptors.

Its specific substitution pattern—two chlorine atoms at the ortho and para positions relative to the amine, flanking a meta methyl group—creates a unique steric and electronic signature . This signature is critical for achieving selectivity in dense protein active sites, making it a valuable scaffold for "scaffold hopping" from older aniline-based drugs to novel degraders.

Physicochemical Profile (Table 1)

| Property | Value | Technical Implication for TPD |

| CAS Number | 19853-79-3 | Unique identifier for sourcing.[1] |

| Molecular Formula | C₇H₇Cl₂N | Low MW (176.04 Da) allows room for large linkers. |

| LogP (Predicted) | ~3.1 | High lipophilicity; ideal for deep hydrophobic pockets. |

| pKa (Conjugate Acid) | ~2.1 | Weak Nucleophile. The amine is deactivated by inductive effects of Cl. |

| H-Bond Donors | 1 (NH₂) | Primary handle for linker attachment. |

| Electronic State | Electron-Deficient Ring | Resistant to oxidative metabolism; stable warhead. |

Mechanistic Role in PROTAC Architecture

In a PROTAC system, 2,4-Dichloro-3-methylaniline functions primarily as the Warhead Origin . It is rarely the E3 ligase binder itself but rather the moiety that binds the target protein.

The "Privileged Scaffold" Hypothesis

The 2,4-dichloro-3-methylphenyl motif is a "privileged structure" in medicinal chemistry. The chlorine atoms provide:

-

Halogen Bonding: Potential interactions with backbone carbonyls in the target protein.

-

Lipophilic Filling: The 3-methyl group and chlorines fill hydrophobic sub-pockets often found in Kinase ATP-binding sites or Allosteric regulatory sites .

By converting this aniline into a PROTAC, researchers can degrade proteins that rely on these specific hydrophobic interactions.

Diagram 1: PROTAC Assembly Logic

This diagram illustrates how the aniline is integrated into the full degrader construct.

Caption: Logical flow of assembling a PROTAC using 2,4-Dichloro-3-methylaniline as the nucleophilic warhead precursor.

Synthetic Methodologies & Protocols

Due to the low nucleophilicity of the aniline nitrogen (caused by the electron-withdrawing chlorine atoms), standard amide couplings can be sluggish. The following protocols are optimized for this specific building block.

Protocol A: Linker Attachment via Amide Coupling (High Efficiency)

This method is used when attaching a linker terminating in a carboxylic acid.

Reagents:

-

Linker-COOH (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or POCl₃ (for difficult substrates)

-

Base: DIPEA (3.0 eq) or Pyridine

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve Linker-COOH and DIPEA in DMF. Add HATU and stir for 15 minutes at 0°C to form the activated ester.

-

Addition: Add 2,4-Dichloro-3-methylaniline slowly. The solution may turn yellow/orange.

-

Heating: Due to steric hindrance (ortho-Cl) and electronic deactivation, heat the reaction to 60°C for 12-24 hours . Monitoring by LC-MS is critical as the aniline is slow to react.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If HATU fails, convert the Linker-COOH to an Acid Chloride using Oxalyl Chloride/DMF(cat.) in DCM, then react with the aniline in Pyridine. This is often necessary for this specific aniline.

Protocol B: Linker Attachment via Buchwald-Hartwig Amination

Used when attaching an aryl or heteroaryl linker (e.g., if the linker connects to a piperazine or another ring).

Reagents:

-

Linker-Bromide/Iodide (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (5 mol%)

-

Ligand: Xantphos or BrettPhos (10 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Mechanism: The palladium catalyst facilitates the C-N bond formation, overcoming the poor nucleophilicity of the aniline.

Case Study: Designing a Kinase Degrader

To illustrate the utility of this building block, we consider a hypothetical degrader for a kinase with a hydrophobic back-pocket.

Target: Kinase X (Hypothetical, similar to Src/Abl family). Warhead Logic: The 2,4-dichloro-3-methylphenyl ring mimics the hydrophobic binding mode of established inhibitors (e.g., similar to the distal ring in Bosutinib or Sorafenib analogs).

Synthesis Pathway (Diagram 2)

This DOT diagram details the specific chemical steps to synthesize the "Warhead-Linker" moiety.

Caption: Synthesis of a PROTAC using the "Alkylating Linker" strategy. The aniline is first acylated, then coupled to the E3 ligand.

Scientific Rationale:

-

Acylation First: Converting the aniline to an alpha-chloroacetamide (Intermediate) increases the reactivity of the linker tail for the subsequent step.

-

Finkelstein Reaction: The addition of Potassium Iodide (KI) generates a transient alpha-iodo species, which is more reactive toward the amine of the E3 ligase binder (e.g., Pomalidomide-PEG-NH2).

Troubleshooting & Quality Control

When working with 2,4-Dichloro-3-methylaniline, researchers often encounter specific challenges.

Common Issues

-

Incomplete Coupling: The steric bulk of the ortho-chloro and meta-methyl groups blocks the approach of bulky activated esters.

-

Solution: Use microwave irradiation (100°C, 30 min) or switch to acid chloride activation.

-

-

Solubility: The molecule is highly lipophilic.

-

Solution: Ensure the final PROTAC has a sufficient Topological Polar Surface Area (TPSA) (e.g., via PEG linkers) to maintain solubility in biological assays.

-

Validation Assay: Ternary Complex Formation

Once the PROTAC is synthesized, its ability to engage the target must be validated.

-

TR-FRET Assay: Label the Kinase and the E3 Ligase (e.g., Cereblon) with fluorophores. Titrate the PROTAC.

-

Result: A bell-shaped curve indicates successful ternary complex formation. If the curve is flat, the 2,4-dichloro-3-methylaniline warhead may have lost affinity due to linker attachment position.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88282, 2,4-Dichloro-3-methylaniline. PubChem.[3] Available at: [Link]

- Google Patents.Preparation of 2,4-dichloro-3-methylaniline as an intermediate (US Patent US4238505A). Google Patents.

Sources

Methodological & Application

Synthesis and Characterization Protocol for N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide

Scientific Rationale & Strategic Overview

The synthesis of highly substituted diphenylacetamide derivatives is a critical workflow in medicinal chemistry, often explored for their potential as cannabinoid receptor modulators, anticonvulsants, and agricultural agents. The target compound, N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide , presents a unique synthetic challenge due to the specific stereoelectronic profile of its building blocks.

The amine precursor, 2,4-dichloro-3-methylaniline[1], is a severely deactivated nucleophile. The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect), reducing the electron density on the amine nitrogen. More critically, the chlorine atom at the 2-position (ortho to the amine) creates substantial steric hindrance, physically obstructing the nucleophilic attack trajectory. When coupling this deactivated amine with the bulky 2,2-diphenylacetic acid, standard carbodiimide-based reagents (e.g., EDC/HOBt) frequently stall, resulting in poor yields and difficult purifications.

To overcome this energy barrier, the carboxylic acid must be converted into a highly reactive electrophile. This guide details two self-validating protocols:

-

The Acid Chloride Method: Ideal for scale-up, utilizing thionyl chloride to generate an exceptionally reactive acyl chloride intermediate[2],[3].

-

The HATU-Mediated Method: Ideal for library synthesis, utilizing the uronium salt HATU to form a highly reactive OAt-ester, driven by the neighboring group effect of the pyridine nitrogen[4],[5].

Mechanistic Workflow

The following diagram illustrates the dual-pathway strategy for synthesizing the target amide.

Fig 1. Bimodal synthetic workflow for N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide.

Experimental Protocols

Protocol A: Acid Chloride Synthesis (Scale-Up Route)

This two-step process isolates the highly reactive 2,2-diphenylacetyl chloride to force the acylation of the hindered aniline[3].

Step 1: Activation

-

Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2,2-diphenylacetic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Reagent Addition: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq, 15 mmol) dropwise over 10 minutes, followed by a catalytic amount of DMF (1 drop) to initiate the Vilsmeier-Haack-type activation.

-

Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 2 hours.

-

Validation: Monitor by quenching an aliquot in methanol (TLC should show complete conversion to the methyl ester).

-

Concentration: Remove DCM and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl, yielding crude 2,2-diphenylacetyl chloride as a viscous oil.

Step 2: Amide Coupling

-

Setup: Dissolve 2,4-dichloro-3-methylaniline (0.95 eq, 9.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol) in anhydrous DCM (0.15 M). Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to act as an acyl transfer catalyst, mitigating the steric hindrance of the ortho-chlorine.

-

Coupling: Cool the amine solution to 0 °C. Dissolve the crude acid chloride from Step 1 in DCM (10 mL) and add it dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

-

Workup (Self-Validating):

-

Wash the organic layer with 1M HCl (3x) to remove unreacted aniline, DIPEA, and DMAP.

-

Wash with saturated aqueous NaHCO₃ (2x) to neutralize and remove any hydrolyzed 2,2-diphenylacetic acid.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude product from ethyl acetate/hexanes to afford the pure amide.

Protocol B: HATU-Mediated Synthesis (Library/Discovery Route)

For smaller scales or parallel synthesis, HATU provides an operationally simpler, one-pot procedure that avoids corrosive SOCl₂[4],[5].

-

Pre-activation: In a dry vial, dissolve 2,2-diphenylacetic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the OAt-active ester.

-

Coupling: Add 2,4-dichloro-3-methylaniline (1.0 eq, 1.0 mmol) in one portion.

-

Reaction: Stir at room temperature for 24 hours. The extended time is strictly required due to the deactivated nature of the aniline.

-

Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to extract DMF), 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Quantitative Data & Characterization

The following table summarizes the theoretical physicochemical properties and expected analytical data for the target compound, serving as a benchmark for product validation.

| Parameter | Value / Description |

| Target Molecule | N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide |

| Molecular Formula | C₂₁H₁₇Cl₂NO |

| Molecular Weight | 370.27 g/mol |

| Monoisotopic Mass | 369.0687 Da |

| Expected ¹H NMR (CDCl₃) | |

| Expected IR (ATR) | ~1665 cm⁻¹ (Amide I, C=O stretch), ~1520 cm⁻¹ (Amide II, N-H bend) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Troubleshooting & Causality (E-E-A-T)

-

Incomplete Conversion in Step 2: If TLC indicates unreacted aniline after 24 hours, the steric clash between the bulky diphenylmethane group and the ortho-chlorine is overpowering the reaction kinetics. Solution: Elevate the reaction temperature to 60 °C (if using the HATU method in DMF) or increase the DMAP loading to 0.5 eq (in the acid chloride method) to force the formation of the highly reactive N-acylpyridinium intermediate.

-

Formation of O-Alkylated/Acylated Byproducts: Amide anions can exist in resonance with their enolate forms, occasionally leading to O-acylated imino ethers[6]. However, under the mildly basic conditions described (DIPEA), N-acylation is thermodynamically favored. Ensure the reaction is not subjected to excessively strong bases (like NaH) unless specifically performing a subsequent N-alkylation.

-

Persistent DMF in NMR: DMF is notoriously difficult to remove from small-scale reactions. The 5% aqueous LiCl wash is critical; the lithium ions coordinate with the DMF oxygen, drastically increasing its partition coefficient into the aqueous phase.

References

Sources

Procedure for reaction of 2,4-dichloro-3-methylaniline with diphenylacetyl chloride

Application Note: Synthesis of N-(2,4-Dichloro-3-methylphenyl)-2,2-diphenylacetamide via Nucleophilic Acyl Substitution

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of sterically hindered amides is a critical transformation in the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details the optimized protocol for synthesizing N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide through the reaction of 2,4-dichloro-3-methylaniline with diphenylacetyl chloride[1].

Causality in Reagent Selection: The ortho-chloro substituent on 2,4-dichloro-3-methylaniline introduces significant steric hindrance around the amine nucleophile[2]. Furthermore, the electron-withdrawing nature of the two chlorine atoms inductively reduces the electron density on the nitrogen, rendering it a poor nucleophile. Consequently, standard carboxylic acid coupling methods (e.g., using EDC or DCC) are often kinetically inefficient for this substrate.

To bypass this kinetic barrier, the highly electrophilic diphenylacetyl chloride is utilized[3]. The reaction is driven to completion by employing an aprotic solvent (dichloromethane) and a tertiary amine base (triethylamine). Triethylamine (TEA) acts as an acid scavenger, neutralizing the hydrochloric acid byproduct to prevent the deactivation of the aniline nucleophile via protonation[1].

Reaction Pathway Visualization

Reaction workflow: Nucleophilic acyl substitution forming the diphenylacetamide derivative.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10.0 mmol scale reaction.

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount | Mass / Volume | Role |

| 2,4-Dichloro-3-methylaniline | 176.04 | 1.0 | 10.0 mmol | 1.76 g | Nucleophile |

| Diphenylacetyl chloride | 230.69 | 1.1 | 11.0 mmol | 2.54 g | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 15.0 mmol | 2.09 mL | Base |

| Dichloromethane (DCM) | 84.93 | N/A | N/A | 60.0 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure reaction integrity at every stage.

Step 1: Preparation of the Amine Solution

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Add 1.76 g (10.0 mmol) of 2,4-dichloro-3-methylaniline[2] and 50 mL of anhydrous dichloromethane (DCM).

-

Inject 2.09 mL (15.0 mmol) of anhydrous triethylamine (TEA) via syringe.

-

Causality: DCM is chosen as it readily dissolves both the starting materials and the highly lipophilic product while remaining inert to the acyl chloride[3]. The argon atmosphere prevents the premature hydrolysis of diphenylacetyl chloride by atmospheric moisture.

Step 2: Electrophile Addition

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

In a separate dry vial, dissolve 2.54 g (11.0 mmol) of diphenylacetyl chloride in 10 mL of anhydrous DCM.

-

Add the diphenylacetyl chloride solution dropwise to the stirring amine solution over 15 minutes using an addition funnel or a syringe pump.

-

Causality: Dropwise addition at 0 °C controls the exothermic nature of the amidation and suppresses the formation of di-acylated side products.

-

Self-Validation Checkpoint: Within minutes of the addition, the clear solution will transition into a cloudy suspension. This is due to the precipitation of triethylamine hydrochloride (TEA·HCl), which is insoluble in DCM. The formation of this dense white precipitate serves as real-time visual validation that the acyl substitution is successfully proceeding[1].

Step 3: Reaction Maturation & Monitoring

-

Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 4 to 6 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting aniline is UV-active and typically elutes with an

of ~0.6. The product, being highly lipophilic due to the diphenyl moiety, will appear as a new UV-active spot at an

Step 4: Quenching and Biphasic Workup

-

Quench the reaction by adding 20 mL of deionized water to dissolve the precipitated TEA·HCl salts.

-

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with an additional 20 mL of DCM.

-

Wash the combined organic layers sequentially with:

-

Causality: This sequential washing isolates the neutral amide product in the organic phase by ionizing basic and acidic impurities, forcing them into the aqueous phase.

Step 5: Isolation and Purification

-

Dry the organic phase over anhydrous sodium sulfate (Na

SO -

The crude N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide can be purified via recrystallization from hot ethanol or flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield a highly pure white solid.

References

Sources

Application Notes and Protocols for the Sandmeyer Diazotization of 2,4-Dichloro-3-methylaniline

Abstract

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a robust method for the transformation of primary aromatic amines into a wide array of functionalized arenes, including aryl halides and nitriles.[1][2] This application note provides an in-depth technical guide for the successful execution of the Sandmeyer reaction using 2,4-dichloro-3-methylaniline as the starting material. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for diazotization and subsequent chlorination, and place a strong emphasis on the critical safety procedures required when handling potentially hazardous diazonium salt intermediates. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex, substituted aromatic compounds.

Introduction and Mechanistic Overview

The conversion of a primary aromatic amine to a diazonium salt, followed by its substitution, is a powerful two-stage process.[3] It allows for the introduction of substituents onto an aromatic ring in patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[4][5] The substrate of interest, 2,4-dichloro-3-methylaniline, possesses two electron-withdrawing chloro groups and a weakly electron-donating methyl group. The chloro groups decrease the nucleophilicity of the amine, necessitating careful control over the diazotization conditions to ensure complete conversion.[6]

The overall transformation consists of two discrete chemical events:

-

Diazotization: The primary amine is converted into a highly reactive diazonium salt (Ar-N₂⁺X⁻) by treatment with nitrous acid (HNO₂).[7] The nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[8][9]

-

Copper(I)-Catalyzed Substitution: The diazonium group, an excellent leaving group (N₂), is replaced by a nucleophile. In the classic Sandmeyer reaction, this step is catalyzed by a copper(I) salt, such as CuCl, CuBr, or CuCN.[10][11]

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][10] A single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion generates an aryl radical with the concomitant loss of dinitrogen gas.[12] This aryl radical then abstracts a halogen from the resulting copper(II) halide species, yielding the final aryl halide product and regenerating the copper(I) catalyst.[4][10]

Figure 2: Experimental workflow for the Sandmeyer reaction.

Part A: Diazotization of 2,4-Dichloro-3-methylaniline

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,4-Dichloro-3-methylaniline | 176.04 | 4.40 g | 25.0 | 1.0 |

| Conc. Hydrochloric Acid (~37%) | 36.46 | 8.3 mL | ~100 | 4.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.81 g | 26.25 | 1.05 |

| Deionized Water | 18.02 | 45 mL | - | - |

| Sulfamic Acid or Urea | - | ~0.2 g | - | - |

| Ice | - | As needed | - | - |

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dichloro-3-methylaniline (4.40 g, 25.0 mmol).

-

Add 20 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (8.3 mL, ~100 mmol). A thick, stirrable slurry of the amine hydrochloride salt will form.

-

Cool the suspension to 0–5 °C using an ice-salt bath. Ensure the thermometer bulb is submerged in the reaction mixture. Vigorous stirring is crucial. [13]4. In a separate beaker, dissolve sodium nitrite (1.81 g, 26.25 mmol) in 25 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 30–45 minutes, ensuring the internal temperature is strictly maintained below 5 °C. [8]The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The slurry should dissolve to give a clear, pale-yellow solution of the diazonium salt.

-

Verify Reaction Completion: Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate dark blue-black color indicates the presence of excess nitrous acid and that diazotization is complete. [8][14]8. Quench Excess Nitrous Acid: Add small portions of sulfamic acid or urea until the starch-iodide test is negative (the paper remains white). This step is critical to prevent unwanted side reactions. [8][13]9. Keep the resulting diazonium salt solution in the ice bath and proceed immediately to the next step.

Part B: Sandmeyer Chlorination

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Copper(I) Chloride (CuCl) | 98.99 | 2.72 g | 27.5 | 1.1 |

| Conc. Hydrochloric Acid (~37%) | 36.46 | 3.0 mL | ~36 | 1.44 |

| Deionized Water | 18.02 | 10 mL | - | - |

| Dichloromethane (DCM) | 84.93 | ~150 mL | - | - |

| Saturated Sodium Bicarbonate | - | ~50 mL | - | - |

| Brine | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Procedure:

-

In a separate 500 mL flask, dissolve copper(I) chloride (2.72 g, 27.5 mmol) in concentrated hydrochloric acid (3.0 mL) and 10 mL of water. Cool this solution to 0–5 °C in an ice bath. [15]2. With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part A to the copper(I) chloride solution over approximately 30 minutes. [16]3. A vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a steady, but not violent, effervescence.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases. [16]5. Cool the reaction mixture back to room temperature.

Part C: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). [16]2. Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine. [16]3. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by silica gel column chromatography (using a non-polar eluent such as hexanes) to yield pure 1,2,4-trichloro-3-methylbenzene.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete diazotization. 2. Decomposition of diazonium salt due to high temperature. 3. Inactive copper(I) catalyst (oxidized to Cu(II)). | 1. Ensure a positive starch-iodide test before quenching. 2. Strictly maintain temperature at 0–5 °C during diazotization and addition to CuCl. [17] 3. Use fresh, high-quality CuCl or prepare it freshly. |

| Formation of Dark Tars | 1. Coupling of diazonium salt with unreacted aniline. 2. Side reactions from excess nitrous acid. | 1. Use a sufficient excess of mineral acid (3-4 equivalents) to fully protonate the starting amine. [18] 2. Quench excess nitrous acid with sulfamic acid or urea immediately after diazotization is complete. |

| Formation of Phenol Byproduct | Reaction of the diazonium salt with water, often at elevated temperatures. | Maintain low temperatures throughout the process until the final heating step to drive off nitrogen. Avoid excessive heating. |

Conclusion

The Sandmeyer reaction of 2,4-dichloro-3-methylaniline is a highly effective method for the synthesis of 1,2,4-trichloro-3-methylbenzene and other related substituted aromatics. Success hinges on a clear understanding of the reaction mechanism, meticulous control of the reaction temperature to prevent the decomposition of the unstable diazonium intermediate, and an unwavering commitment to safety protocols. By following the detailed procedures and heeding the safety warnings outlined in this guide, researchers can confidently and safely leverage this powerful transformation in their synthetic endeavors.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved March 7, 2026, from [Link].

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved March 7, 2026, from [Link].

-

Vedantu. (2025, June 24). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved March 7, 2026, from [Link].

-

WikiMili. (2022, January 21). Sandmeyer reaction. Retrieved March 7, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved March 7, 2026, from [Link].

-

Singh, S., & Patel, R. P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1845-1869. Retrieved March 7, 2026, from [Link].

-

Master Organic Chemistry. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved March 7, 2026, from [Link].

-

J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. Retrieved March 7, 2026, from [Link].

-

Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved March 7, 2026, from [Link].

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved March 7, 2026, from [Link].

-

SATHEE. (n.d.). Chemistry Diazotization Reaction. Retrieved March 7, 2026, from [Link].

-

Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved March 7, 2026, from [Link].

-

Wang, Y., et al. (2019). Reactive Chemical Hazards of Diazonium Salts. Org. Process Res. Dev., 23(8), 1554-1566. Retrieved March 7, 2026, from [Link].

-

Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved March 7, 2026, from [Link].

-

BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved March 7, 2026, from [Link].

-

CK-12 Foundation. (2026, January 14). Diazonium Salts. Retrieved March 7, 2026, from [Link].

-

Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved March 7, 2026, from [Link].

-

Le-Hao, T., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Org. Process Res. Dev., 23(12), 2652-2664. Retrieved March 7, 2026, from [Link].

-

Chem Help ASAP. (2020, January 21). diazonium ion formation mechanism [Video]. YouTube. Retrieved March 7, 2026, from [Link].

-

ResearchGate. (n.d.). Synthesis of diazonium salts from aniline derivatives. Retrieved March 7, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved March 7, 2026, from [Link].

-

Toppr. (n.d.). In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to. Retrieved March 7, 2026, from [Link].

-

University of Massachusetts. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved March 7, 2026, from [Link].

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved March 7, 2026, from [Link].

-

Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Retrieved March 7, 2026, from [Link].

-

Petersen, R. D., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Org. Process Res. Dev., 8(6), 994-998. Retrieved March 7, 2026, from [Link].

-

LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link].

-

Organic Syntheses. (n.d.). Procedure. Retrieved March 7, 2026, from [Link].

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. allen.in [allen.in]

Application Note: (2,4-Dichloro-3-methylphenyl)amine Hydrochloride in Pharmaceutical Synthesis

Executive Summary

(2,4-Dichloro-3-methylphenyl)amine hydrochloride (CAS 1255717-90-8) is a highly specialized, sterically hindered aniline derivative utilized as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms and an electron-donating methyl group—imparts specific regioselectivity and reactivity profiles that are highly valued in the development of bradykinin antagonists[2], anti-inflammatory agents[3], and pyrrole-substituted phenylmethanols[4]. This application note details the physicochemical properties, mechanistic rationale, and validated experimental protocols for utilizing this intermediate in drug discovery workflows.

Physicochemical Profiling & Structural Causality

The reactivity of 2,4-dichloro-3-methylaniline is fundamentally dictated by its steric and electronic environment. The ortho-chlorine (position 2) and the para-chlorine (position 4) exert a strong inductive electron-withdrawing effect (-I), which significantly reduces the electron density on the amine nitrogen[5]. Furthermore, the adjacent methyl group at position 3 creates a contiguous block of steric bulk (positions 2, 3, and 4), shielding the aromatic ring from non-selective electrophilic attack.

Causality in Synthesis: Because the amine is a weak nucleophile, standard coupling conditions (e.g., EDC/HOBt with carboxylic acids) often result in poor yields. Consequently, forcing conditions—such as the use of highly reactive acid chlorides[3] or transition-metal catalysis (e.g., Buchwald-Hartwig amination)—are required to achieve efficient C-N bond formation.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,4-dichloro-3-methylaniline hydrochloride | [5] |

| CAS Number | 1255717-90-8 (HCl salt) / 19853-79-3 (Free base) | [1],[5] |

| Molecular Weight | 212.5 g/mol (HCl salt) / 176.04 g/mol (Free base) | [1],[5] |

| XLogP3 | 2.9 (Free base) | [5] |

| Topological Polar Surface Area | 26.0 Ų | [5] |

| Hydrogen Bond Donors | 3 (HCl salt) / 2 (Free base) |[1],[5] |

Synthetic Workflows & Pharmaceutical Applications

The intermediate is primarily utilized in three major pathways:

-

Amidation : Reaction with diphenylacetyl chloride yields N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide, a scaffold investigated for antimicrobial and anti-inflammatory properties[3].

-